1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde
Overview
Description
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a naphthylmethyl group attached to the benzimidazole ring, with an aldehyde functional group at the second position
Scientific Research Applications
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde, also known as 1-(1-Naphthylmethyl)-piperazine (NMP), is the efflux pump in bacteria . Efflux pumps are proteins that extrude harmful substances out of cells, and they play a crucial role in multi-drug resistance (MDR) in bacteria .
Mode of Action
NMP acts as an efflux pump inhibitor (EPI). It interacts with the efflux pump, inhibiting its function and thereby preventing the expulsion of antibiotics from the bacterial cell . This inhibition can help overcome MDR, making the bacteria more susceptible to antibiotic treatment .
Biochemical Pathways
The inhibition of efflux pumps by NMP affects several biochemical pathways. It disrupts the normal function of the efflux pump, leading to an accumulation of antibiotics inside the bacterial cell . This can enhance the effectiveness of antibiotics and reduce the development of antibiotic resistance .
Pharmacokinetics
It has been shown that nmp, when conjugated to tobramycin, can decrease the electrical component of proton motive forces (pmfs), thereby improving their properties as an adjuvant when combined with tetracycline .
Result of Action
The inhibition of efflux pumps by NMP leads to several molecular and cellular effects. It causes membrane destabilization in bacteria, affecting both the outer and inner membranes . This early membrane disruption leads to destabilization of the inner membrane potential, impairing ATP production and consequently resulting in efflux pump inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NMP. For instance, the presence of other antibiotics can enhance the effectiveness of NMP. The overexpression of efflux pumps in certain bacterial strains can also affect the inhibitory activity of NMP
Biochemical Analysis
Biochemical Properties
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with efflux pumps in bacterial cells, inhibiting their function and thereby enhancing the efficacy of antimicrobial agents . Additionally, it may interact with proteins involved in cell signaling pathways, potentially altering their activity and downstream effects.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to destabilize bacterial cell membranes, leading to altered membrane potential and impaired ATP production . This disruption can result in changes to cellular metabolism and reduced biofilm formation, highlighting its potential as an antimicrobial agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of efflux pumps in bacterial cells, which are responsible for expelling antimicrobial agents and contributing to multidrug resistance . By binding to these efflux pumps, the compound impairs their function, allowing antimicrobial agents to remain inside the cells and exert their effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impacts. Studies have shown that this compound can cause immediate changes in bacterial cell membrane integrity within minutes of exposure . Over time, these effects can lead to significant alterations in cellular function and viability. The stability of the compound in various conditions, including its degradation products, also plays a role in its overall efficacy and safety.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of antimicrobial agents by inhibiting efflux pumps . At higher doses, there may be toxic or adverse effects, including potential damage to cellular structures and organ systems. Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. For example, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential side effects. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics and overall impact. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in certain compartments, influencing its localization and activity. The distribution patterns can also affect the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the cell membrane, where it can interact with membrane proteins and influence their function
Preparation Methods
The synthesis of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-naphthylmethylamine and o-phenylenediamine.
Formation of Benzimidazole Ring: The o-phenylenediamine undergoes cyclization with formic acid to form benzimidazole.
Introduction of Naphthylmethyl Group: The benzimidazole is then reacted with 1-naphthylmethylamine under suitable conditions to introduce the naphthylmethyl group.
Aldehyde Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Comparison with Similar Compounds
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde can be compared with other similar compounds such as:
1-(1-Naphthylmethyl)-piperazine: Known for its role as an efflux pump inhibitor in antimicrobial research.
1-Naphthylamine: Used in the synthesis of dyes and pigments, but with different functional groups and reactivity.
N-(1-Naphthyl)ethylenediamine: Utilized in quantitative analysis of nitrates and nitrites.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMQRBHRVRZUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364104 | |
Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537010-28-9 | |
Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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